![molecular formula C52H104O4Sn B13776255 Dibutylbis[(1-oxodocosyl)oxy]stannane CAS No. 68109-85-3](/img/structure/B13776255.png)
Dibutylbis[(1-oxodocosyl)oxy]stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutylbis[(1-oxodocosyl)oxy]stannane is an organotin compound with the molecular formula C52H104O4Sn and a molecular weight of 912.1 g/mol. This compound is known for its unique structure, which includes two docosanoyloxy groups attached to a dibutylstannane core. It is used in various industrial and research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibutylbis[(1-oxodocosyl)oxy]stannane typically involves the reaction of dibutyltin dichloride with docosanoic acid in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tin compound. The general reaction scheme is as follows:
Bu2SnCl2+2C22H44O2→Bu2Sn(OCOC22H43)2+2HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Dibutylbis[(1-oxodocosyl)oxy]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The docosanoyloxy groups can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the presence of a nucleophile and a suitable solvent.
Major Products Formed
Oxidation: Tin oxides and corresponding carboxylic acids.
Reduction: Dibutyltin compounds with lower oxidation states.
Substitution: New organotin compounds with different ligands.
Scientific Research Applications
Dibutylbis[(1-oxodocosyl)oxy]stannane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of polymers and as a stabilizer in PVC.
Mechanism of Action
The mechanism of action of Dibutylbis[(1-oxodocosyl)oxy]stannane involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to proteins and enzymes, altering their activity and function. It may also interact with cellular membranes, affecting their integrity and permeability.
Comparison with Similar Compounds
Similar Compounds
- Dibutyltin dilaurate
- Dibutyltin diacetate
- Dibutyltin dioleate
Comparison
Dibutylbis[(1-oxodocosyl)oxy]stannane is unique due to its long-chain docosanoyloxy groups, which impart distinct physical and chemical properties compared to other dibutyltin compounds. These properties include higher molecular weight, increased hydrophobicity, and different reactivity patterns.
Properties
CAS No. |
68109-85-3 |
|---|---|
Molecular Formula |
C52H104O4Sn |
Molecular Weight |
912.1 g/mol |
IUPAC Name |
[dibutyl(docosanoyloxy)stannyl] docosanoate |
InChI |
InChI=1S/2C22H44O2.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;2*1-3-4-2;/h2*2-21H2,1H3,(H,23,24);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI Key |
CHUXJFIWYUUSDJ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


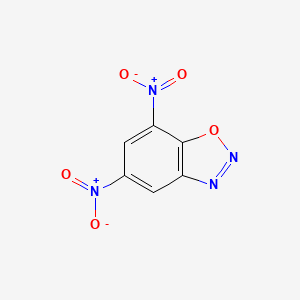
![9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole](/img/structure/B13776178.png)
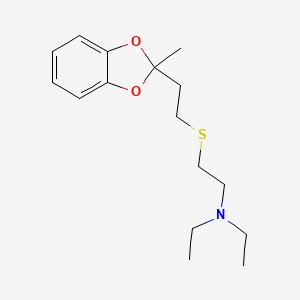
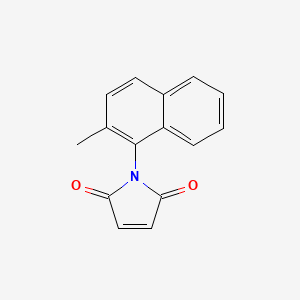


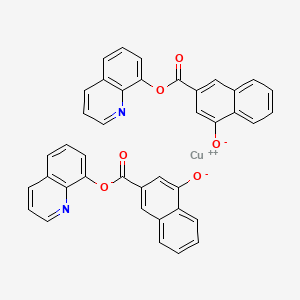
![2,6,7-Trioxabicyclo[2.2.2]octan-4-amine](/img/structure/B13776223.png)
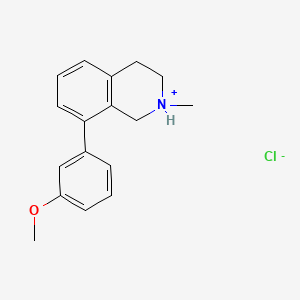

![1,3-Propanediaminium, N-[3-[bis(2-hydroxyethyl)methylammonio]propyl]-N'-[3-(dodecyloxy)-2-hydroxypropyl]-N,N'-bis(2-hydroxyethyl)-N,N'-dimethyl-, tris(methyl sulfate) (salt)](/img/structure/B13776238.png)
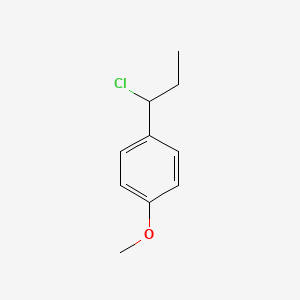
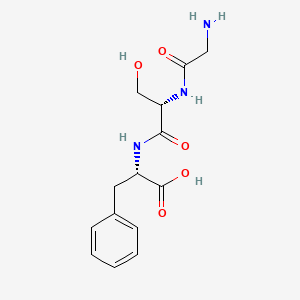
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-hydroxyphenyl)azo]-, dipotassium salt](/img/structure/B13776247.png)
